2-Ethynylbenzaldehyde

説明

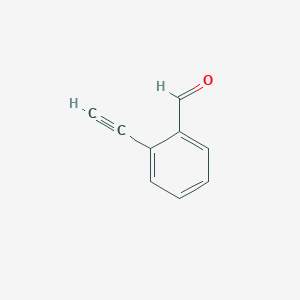

Structure

3D Structure

特性

IUPAC Name |

2-ethynylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O/c1-2-8-5-3-4-6-9(8)7-10/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDSAJWVTKUHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348726 | |

| Record name | 2-ethynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38846-64-9 | |

| Record name | 2-ethynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Versatile Synthetic Intermediate of Modern Organic Chemistry

2-Ethynylbenzaldehyde's importance in contemporary organic chemistry stems from its capacity to participate in a wide range of chemical reactions, leading to the efficient synthesis of diverse and complex molecules. ontosight.ai The presence of both a reactive aldehyde group and a terminal alkyne on an aromatic scaffold provides a platform for numerous synthetic transformations, particularly in the realm of heterocyclic chemistry. ontosight.ainih.gov

The aldehyde functionality can readily undergo nucleophilic addition and condensation reactions, while the ethynyl (B1212043) group is a versatile handle for various coupling and cyclization reactions. sigmaaldrich.com This dual reactivity allows for the construction of fused ring systems and polycyclic aromatic compounds through elegant cascade and domino reactions. nih.govacs.org Consequently, this compound serves as a key precursor for the synthesis of a variety of heterocyclic scaffolds, including isoquinolines, isochromenes, dihydroisobenzofurans, and benzimidazoles, many of which are core structures in pharmaceuticals and materials science. nih.govsigmaaldrich.comacs.org

The strategic placement of the two functional groups in an ortho position is crucial to its synthetic utility. This arrangement facilitates intramolecular reactions, where the aldehyde and alkyne moieties can interact to form new rings. This proximity-driven reactivity is a powerful tool for building molecular complexity in a controlled and efficient manner.

Below is a table summarizing some of the key physical and chemical properties of this compound:

| Property | Value |

| CAS Number | 38846-64-9 |

| Molecular Formula | C₉H₆O |

| Molecular Weight | 130.14 g/mol |

| Appearance | Solid |

| Melting Point | 64-67 °C |

| SMILES | O=Cc1ccccc1C#C |

| InChI Key | ZEDSAJWVTKUHHK-UHFFFAOYSA-N |

This data is compiled from multiple sources. sigmaaldrich.com

The Historical Context of Ortho Ethynyl and Aldehyde Functionalized Aromatic Systems

Established Synthetic Pathways

Established methods for the synthesis of this compound primarily revolve around the formation of the carbon-carbon triple bond at the ortho position to the aldehyde group on the benzene (B151609) ring. The Sonogashira coupling reaction is the most prominent and widely utilized method. A key consideration in these syntheses is the preservation of the reactive aldehyde functionality, which can be sensitive to the reaction conditions employed during the ethynylation process.

Sonogashira Coupling Reactions for this compound Synthesis

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org For the synthesis of this compound, an ortho-halobenzaldehyde, such as 2-iodobenzaldehyde (B48337) or 2-bromobenzaldehyde, is coupled with a protected or unprotected alkyne. researchgate.netclockss.org

The reactivity of the aryl halide is a crucial factor, with the general trend being I > Br > Cl. wikipedia.orglibretexts.org Consequently, 2-iodobenzaldehyde is a common starting material, often allowing for milder reaction conditions. libretexts.org A variety of palladium catalysts can be employed, with common examples including Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.orgorganic-chemistry.org The choice of solvent and base is also critical, with amines like triethylamine (B128534) or diisopropylamine (B44863) often serving as both the base and, in some cases, the solvent. clockss.org

A frequent strategy involves the use of a silyl-protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. wikipedia.orgccspublishing.org.cn Following the Sonogashira coupling, the TMS group can be selectively removed under mild conditions to yield the terminal alkyne, this compound. ccspublishing.org.cnresearchgate.net

Table 1: Examples of Sonogashira Coupling for this compound Synthesis

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromobenzaldehyde | Trimethylsilylacetylene | Pd(OAc)₂, PPh₃, CuI | Et₃N | - | mdpi.com |

| 2-Iodoquinoline (B1585599) | This compound | PdCl₂(PPh₃)₂, CuI | Et₃N | 87% | researchgate.net |

| 2-Iodobenzaldehyde | Phenylacetylene | Pd(OAc)₂, CuI | Et₃N | - | researchgate.net |

| Aryl Halides | Protected Acetylene | PdCl₂(Ph₃P)₂, CuI, Ph₃P | Diisopropylamine | 89% | clockss.org |

Strategic Preservation of the Aldehyde Functionality during Ethynylation Processes

The aldehyde group is susceptible to various transformations under the conditions used for C-C bond formation, such as nucleophilic attack or oxidation. Therefore, its strategic preservation during the ethynylation process is a critical aspect of synthesizing this compound.

One of the most effective strategies to protect the aldehyde functionality is its conversion to an acetal (B89532). libretexts.orgyoutube.com Aldehydes readily react with alcohols, such as ethylene (B1197577) glycol, in the presence of an acid catalyst to form cyclic acetals. youtube.comyoutube.com These acetals are stable under the neutral to basic conditions typically employed in Sonogashira coupling reactions. libretexts.org Once the ethynylation is complete, the acetal protecting group can be easily removed by treatment with aqueous acid to regenerate the aldehyde. libretexts.orgyoutube.com This protection-deprotection sequence allows for the successful synthesis of this compound without compromising the aldehyde group.

Another approach involves the careful selection of reaction conditions that are mild enough not to affect the aldehyde group. This can include using highly active catalyst systems that allow for lower reaction temperatures and shorter reaction times. libretexts.org Copper-free Sonogashira protocols have also been developed, which can sometimes offer milder conditions and avoid potential side reactions associated with the copper co-catalyst. organic-chemistry.org

Advanced Approaches to Ethynylbenzaldehyde Derivatives

Beyond the established Sonogashira coupling, advanced synthetic methods have been developed to access this compound derivatives, often providing novel pathways to complex molecular architectures.

One such advanced approach is the use of electrochemical synthesis. The electrochemical cyclization of 2-ethynylbenzaldehydes using a silver anode has been shown to produce isochromene and dihydroisobenzofuran derivatives with high regioselectivity and yields of up to 97%. acs.orgacs.org This method avoids the need for external oxidants or transition metal catalysts, offering a greener and more efficient alternative for the synthesis of these heterocyclic compounds. acs.orgacs.org

Transition-metal-free reactions have also emerged as a powerful tool. For instance, a mild and transition-metal-free strategy for the synthesis of isoindolin-1-imines and isoquinolinium salts has been developed from ortho-ethynylbenzaldehydes and anilines. rsc.org This method utilizes hexafluoroisopropanol (HFIP) as a promoter to facilitate nucleophilic addition and annulation. rsc.org

Furthermore, nickel-catalyzed Sonogashira-type couplings are being explored as an alternative to palladium-based systems. nih.gov These methods can offer different reactivity profiles and may be more cost-effective. Additionally, other transition-metal-catalyzed reactions, such as those involving gold or iron, have been used to synthesize complex polycyclic compounds starting from this compound derivatives. wikipedia.orgnih.govthieme-connect.com These advanced methodologies highlight the ongoing development in the field, providing chemists with a broader and more versatile toolbox for the synthesis and functionalization of this compound and its derivatives.

Reactivity Profiles and Mechanistic Investigations of 2 Ethynylbenzaldehyde

Intrinsic Reactivity of the Aldehyde and Ethynyl (B1212043) Moieties

The reactivity of 2-ethynylbenzaldehyde is dictated by the distinct chemical nature of its two functional groups: the electrophilic aldehyde and the nucleophilic ethynyl group. cymitquimica.comontosight.ai The aldehyde group (–CHO) is susceptible to nucleophilic attack due to the polarization of the carbon-oxygen double bond, making the carbonyl carbon electron-deficient. cymitquimica.comlibretexts.org Simultaneously, the ethynyl group (–C≡CH) can act as a nucleophile or be activated for further reactions. acs.org One study investigated the reaction of the ethynyl group with ozone, which results in the formation of 2-carboxybenzaldehyde, phthaldialdehyde, and a dicarbonyl product. acs.org This dual reactivity is the foundation for its utility as a versatile building block in organic synthesis. cymitquimica.comresearchgate.net

The aldehyde functionality of this compound readily undergoes nucleophilic addition, a characteristic reaction of carbonyl compounds. cymitquimica.comlibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate as the carbon rehybridizes from sp² to sp³. libretexts.org This reactivity has been exploited in the development of targeted covalent inhibitors for proteins, where nucleophilic lysine (B10760008) residues on a protein attack the aldehyde to form a stable conjugate. researchgate.net

A significant application of this reactivity is in tandem reactions where the initial nucleophilic addition is followed by cyclization. For instance, the reaction of 2-ethynylbenzaldehydes with alcohols like methanol (B129727) can initiate a nucleophilic addition/annulation cascade. thieme-connect.com

Condensation reactions involving the aldehyde group are a cornerstone of this compound's chemistry, often serving as the initial step for complex heterocyclic syntheses. cymitquimica.com A primary example is the reaction with primary amines or anilines to form a 2-ethynylbenzaldimine intermediate. nih.govrsc.org This imine formation is a classic condensation reaction that then sets the stage for subsequent intramolecular cyclization. researchgate.netnih.gov

Similarly, reactions with ammonia (B1221849) or its equivalents proceed through the formation of an unstable aldimine, which then cyclizes to produce substituted isoquinolines. pharm.or.jp The reaction with ortho-benzenediamines also commences with a condensation step, leading to the synthesis of iodoisoquinoline-fused benzimidazoles in a tandem process. acs.orgsigmaaldrich.com These transformations highlight how the initial condensation at the aldehyde is crucial for constructing more complex molecular frameworks. mdpi.com

Comprehensive Analysis of Cyclization Reactions

The proximate arrangement of the aldehyde and ethynyl groups makes this compound an exceptional substrate for a variety of cyclization reactions, leading to the formation of diverse heterocyclic systems like isoquinolines, isochromenes, and dihydroisobenzofurans. pharm.or.jpacs.org

A predominant reaction pathway for this compound derivatives is the intramolecular 6-endo-dig cyclization. researchgate.netnih.gov This type of cyclization is particularly common for aldimine intermediates generated from the condensation of this compound with primary amines. nih.govacs.org Following the formation of the imine, the nitrogen atom attacks the internal carbon of the alkyne, leading to a six-membered ring. nih.gov

Computational studies, such as Density Functional Theory (DFT), have provided insight into the favorability of this pathway. In the electrochemical cyclization of 2-ethynylbenzaldehydes, the 6-endo-dig pathway to form an isochromene was found to be the rate-limiting step with a lower activation energy barrier (ΔG‡ of 17.25 kcal mol–1) compared to the alternative 5-exo-dig cyclization (ΔG‡ of 20.25 kcal mol–1), indicating a thermodynamic preference for the six-membered ring formation under these conditions. acs.org This preference is also observed in related systems, such as the reagent-free hydrofunctionalization of o-alkynoylphenols, which also favors a 6-endo-dig cyclization. rsc.org

Investigations into the cyclization of this compound and its derivatives strongly indicate that these reactions proceed through ionic mechanisms. pharm.or.jpnih.govelsevierpure.com When this compound oximes are cyclized to form isoquinoline (B145761) 2-oxides, the reaction is understood to be an ionic process. pharm.or.jp A key finding from these studies is that the hydrogen atom at the 4-position of the newly formed isoquinoline ring is derived from the solvent, not from the starting material. pharm.or.jpnih.gov

Further evidence for ionic pathways comes from reactions activated by various species. For example, the cyclization can be initiated by the activation of the alkyne's triple bond with silver ions (Ag+), facilitating the intramolecular attack. acs.org In other systems, the reaction between this compound and aniline (B41778) in the presence of an in-situ formed acid like HI proceeds via hydroiodination of the alkyne, followed by nucleophilic attack from the imine nitrogen, which is a clear ionic pathway. rsc.org

The effect of reaction conditions on regioselectivity is particularly evident in the electrochemical cyclization of 2-ethynylbenzaldehydes, which can yield either six-membered isochromenes (a 6-endo product) or five-membered dihydroisobenzofurans (a 5-exo product). acs.orgacs.org The outcome is highly dependent on temperature and additives.

The table below summarizes the optimization of the electrochemical cyclization of 2-(phenylethynyl)benzaldehyde (B1589314), demonstrating the influence of reaction conditions on product distribution. acs.orgacs.org

Data sourced from The Journal of Organic Chemistry. acs.orgacs.org

As shown in the table, the addition of acetic acid and elevated temperature strongly favors the formation of the 6-endo cyclization product (isochromene 2a). acs.orgacs.org Conversely, removing the acid and lowering the temperature dramatically shifts the selectivity towards the 5-exo product (dihydroisobenzofuran 3a). acs.orgacs.org This demonstrates that reaction parameters can be fine-tuned to control the cyclization pathway. Similarly, the use of acidic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been noted to have a positive effect on transformations involving this compound, underscoring the importance of proton-donating ability in the reaction medium. rsc.orgnih.gov

Formation and Reactivity of Isoquinolinium Intermediates

The reaction of this compound with various nitrogen-containing nucleophiles, such as anilines or ammonia sources, serves as a powerful method for the synthesis of isoquinoline derivatives through the formation of reactive isoquinolinium intermediates. The process is initiated by the condensation of the aldehyde group of this compound with an amine, forming an aldimine intermediate. This is followed by a 6-endo-dig cyclization, where the imine nitrogen attacks the ortho-positioned ethynyl group. mdpi.com This cyclization proceeds through an ionic mechanism to generate the isoquinolinium species. pharm.or.jp

Mechanistic studies using this compound oximes as stable surrogates for the more transient aldimines have helped elucidate the reaction pathway. These studies confirmed that the cyclization is an ionic process and that the hydrogen atom at the 4-position of the resulting isoquinoline is derived from the protic solvent used in the reaction. pharm.or.jp

The reactivity of the initially formed isoquinolinium intermediate can be harnessed for further transformations. For instance, in the presence of an ammonium (B1175870) iodide additive, the reaction between ortho-ethynylbenzaldehydes and anilines can be directed to yield stable isoquinolinium salts. rsc.org These salts are valuable synthetic precursors. rsc.org In a different synthetic approach developed for N-terminal protein modification, the aldehyde group of this compound derivatives reacts with the N-terminal amine of a protein to form an imine. Subsequent intramolecular attack by the imine on the alkyne group leads to a stable isoquinolinium-linked bioconjugate. mdpi.com The formation of these intermediates is a key step in various tandem and cascade reactions leading to complex fused heterocyclic systems. semanticscholar.orgmdpi.com It has been noted that a potential alternative pathway involving the attack of the carbonyl group by an enamine to form an isoquinolinium intermediate is considered less likely. semanticscholar.org

Oxidative Transformation Pathways

The reaction of this compound with ozone involves the selective oxidation of the ethynyl (alkyne) group. nih.govacs.org This transformation has been studied to understand the fate of alkyne-containing micropollutants during water treatment by ozonation. nih.govresearchgate.net The reaction proceeds with a 1:1 stoichiometry between ozone and this compound. nih.govresearchgate.net

Kinetic studies have determined the second-order rate constant (kO3) for the ozonolysis of this compound to be approximately 1.6 x 10² M⁻¹s⁻¹ at 20°C and 2.2 x 10² M⁻¹s⁻¹ at 25°C. nih.gov Compared to olefins, which typically have rate constants in the range of 10³–10⁶ M⁻¹s⁻¹, alkynes like this compound react more slowly with ozone. nih.govresearchgate.net The activation energy for this reaction has been measured at 48.1 ± 4.2 kJ mol⁻¹. nih.gov This higher activation energy, relative to many olefins, is consistent with the lower reaction rate constant. nih.govresearchgate.net

The ozonolysis of the ethynyl group in this compound leads to the formation of several key products. The primary pathway yields 2-carboxybenzaldehyde, with a reported yield of 54%. nih.govresearchgate.net Other identified products include phthaldialdehyde and a dicarbonyl product that results in the stoichiometric release of hydrogen peroxide (H₂O₂), which accounts for 21% of the transformed substrate. nih.govresearchgate.net These findings provide crucial mechanistic information for predicting the transformation products of similar compounds under oxidative conditions. nih.gov

Table 1: Kinetic and Product Data for the Ozonolysis of this compound

| Parameter | Value | Reference |

|---|---|---|

| Reaction Stoichiometry ([O₃]:[Compound]) | 1:1 | nih.govresearchgate.net |

| Second-Order Rate Constant (kO3) at 20°C | 1.6 x 10² M⁻¹s⁻¹ | nih.govresearchgate.net |

| Second-Order Rate Constant (kO3) at 25°C | (2.2 ± 0.01) x 10² M⁻¹s⁻¹ | nih.gov |

| Activation Energy (Ea) | 48.1 ± 4.2 kJ mol⁻¹ | nih.gov |

| Product Yields | ||

| 2-Carboxybenzaldehyde | 54% | nih.govresearchgate.net |

| Hydrogen Peroxide (H₂O₂) | 21% | nih.govresearchgate.net |

Advanced Reaction Strategies: Multi-Component and Cascade Reactions

This compound is a versatile substrate in multi-component reactions, particularly in copper-catalyzed Mannich-type reactions, for the synthesis of complex nitrogen-containing heterocycles. nih.govjst.go.jp A notable application is a four-component reaction that efficiently constructs 3-(aminomethyl)isoquinoline-fused polycyclic compounds. nih.govnih.gov

This process begins with a copper-catalyzed Mannich-type reaction involving this compound, paraformaldehyde, and a secondary amine. nih.govjst.go.jpresearchgate.net This step generates a propargylamine (B41283) intermediate. In a subsequent cascade sequence, the intermediate reacts with a diamine component. This triggers a series of cyclization and oxidation events to afford the final fused isoquinoline structures. nih.govnih.gov This strategy allows for the rapid assembly of complex molecules with various ring sizes from simple starting materials in a single synthetic operation. nih.govresearchgate.net The reaction demonstrates high functional group tolerance, accommodating ester, hydroxy, and aldehyde functionalities in the substrates. researchgate.net

This compound is a key building block in a variety of tandem cyclization and annulation reactions, enabling the efficient, one-pot synthesis of fused polycyclic heterocyclic systems. mdpi.commdpi.com These reactions often involve the sequential formation of multiple rings and new chemical bonds.

One significant example is the tandem cyclization of this compound with ortho-phenylenediamines to produce benzimidazo[2,1-a]isoquinolines. semanticscholar.orgmdpi.com This transformation can be achieved under metal-free conditions using nitrobenzene (B124822) as both the solvent and oxidizing agent at elevated temperatures, affording yields between 38% and 88%. semanticscholar.orgmdpi.com Alternatively, microwave-assisted protocols using palladium(II) acetate (B1210297) have been developed. mdpi.com In some variations, this compound is generated in situ from the corresponding o-bromobenzaldehyde via a Sonogashira coupling, followed by the tandem cyclization, to produce the fused heterocycles in high yields (68–83%). semanticscholar.orgmdpi.com

Another powerful strategy is the copper(I) iodide/iodine-promoted electrophilic tandem cyclization of 2-ethynylbenzaldehydes with ortho-benzenediamines. mdpi.comacs.org This reaction proceeds through an iodocyclization pathway to afford iodoisoquinoline-fused benzimidazoles in moderate to good yields. acs.org The process involves the formation of two heterocyclic rings in a single operation. mdpi.com These tandem strategies highlight the utility of this compound in constructing molecularly complex and diverse heterocyclic scaffolds. mdpi.comacs.org

Table 2: Examples of Tandem Reactions with this compound

| Reactant(s) | Catalyst/Conditions | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| o-Phenylenediamines | Nitrobenzene, 150°C | Benzimidazo[2,1-a]isoquinolines | 38-88% | semanticscholar.orgmdpi.com |

| o-Bromobenzaldehydes, Terminal Acetylenes, o-Phenylenediamines | Pd(OAc)₂, Bu₄NOAc (in situ formation) | Benzimidazo[2,1-a]isoquinolines | 68-83% | mdpi.com |

Catalysis in 2 Ethynylbenzaldehyde Transformations

Transition Metal-Catalyzed Reactions

Palladium-Catalyzed Transformations (e.g., C-H functionalization, coupling-cyclization)

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to substrates like 2-ethynylbenzaldehyde opens avenues for intricate molecular constructions. While direct C-H functionalization of this compound itself is a developing area, related palladium-catalyzed reactions on benzaldehydes and ortho-alkynyl systems provide significant insights into its potential reactivity.

C-H Functionalization: Palladium(II)-catalyzed ortho-C-H arylation of benzaldehydes has been achieved using transient auxiliaries, such as 2-(methylsulfinyl)aniline. This methodology demonstrates the feasibility of selectively functionalizing the C-H bond adjacent to the aldehyde group. nih.govpsu.edu For ortho-alkyl-benzaldehyde substrates, this approach shows excellent regioselectivity for the aromatic C(sp²)–H bond over the benzylic C(sp³)–H bonds. nih.govpsu.edu The general catalytic cycle for such transformations often involves the formation of a palladacycle intermediate, directed by the coordinating aldehyde group, which then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the ortho-arylated product.

Coupling-Cyclization Reactions: Palladium-catalyzed carbonylative cyclization reactions of related ortho-alkynyl systems, such as 2-alkynylanilines and (ortho-alkynyl phenyl) sulfides, highlight the potential for cascade reactions with this compound. rsc.orgresearchgate.net For instance, a palladium-catalyzed carbonylative synthesis of N-acyl indoles has been developed from 2-alkynylanilines and aryl iodides, using a CO source. rsc.org A plausible analogous reaction with this compound could involve the initial formation of an aroyl-palladium species, coordination to the alkyne, subsequent cyclization, and further functionalization, leading to complex heterocyclic ketones.

A proposed catalytic cycle for a generic coupling-cyclization is depicted below:

Oxidative Addition: Pd(0) catalyst reacts with an aryl halide (Ar-X) to form an Ar-Pd(II)-X species.

Coordination & Insertion: this compound coordinates to the palladium center, followed by migratory insertion of the alkyne into the Ar-Pd bond.

Cyclization: The aldehyde group or another nucleophile intramolecularly attacks the newly formed vinyl-palladium species.

Reductive Elimination/β-Hydride Elimination: The cycle is completed by reductive elimination to form the final product and regenerate the Pd(0) catalyst.

These examples underscore the potential of palladium catalysis to mediate complex transformations of this compound through C-H activation and coupling-cyclization cascades, enabling the synthesis of diverse molecular architectures.

Copper-Catalyzed Reactions (e.g., annulation, hydroamination, multi-component cyclizations)

Copper catalysts offer a cost-effective and versatile platform for the transformation of alkynes. In the context of this compound and its derivatives, copper catalysis facilitates annulations, hydroaminations, and intricate multi-component reactions.

Annulation Reactions: Copper-catalyzed annulation reactions provide direct access to heterocyclic structures. For example, the reaction of 2-ethynylanilines with α-substituted diazoacetates, catalyzed by copper, leads to the formation of C2-functionalized indoles under mild conditions. nih.gov This type of transformation highlights the ability of copper to mediate the formation of new rings by engaging the ortho-ethynyl and amino groups.

Hydroamination: Intramolecular copper-catalyzed hydroamination of 2-alkynylazobenzenes has been reported to synthesize 3-alkenyl-2H-indazoles. mdpi.com This reaction proceeds through the formation of a C-N bond followed by a 1,2-hydride shift. mdpi.com The mechanism suggests an initial coordination of the copper catalyst to the alkyne, facilitating the nucleophilic attack of the nitrogen atom. mdpi.com This showcases a potential pathway for this compound to react with nitrogen-based nucleophiles in the presence of a copper catalyst.

Multi-component Cyclizations: A significant application of copper catalysis is in multi-component reactions involving this compound. A notable example is the three-component reaction between 2-alkynylbenzaldehydes, aniline (B41778), and dialkyl phosphites. nih.gov The choice of copper catalyst dictates the reaction outcome. For instance, using CuCl as the catalyst at 60 °C leads to the efficient synthesis of 2,3-disubstituted-1,2-dihydroisoquinolin-1-ylphosphonates. nih.gov This reaction demonstrates the power of multi-component strategies to rapidly build molecular complexity from simple precursors.

The table below summarizes the findings of a study on the copper-catalyzed three-component reaction of 2-(p-tolylethynyl)benzaldehyde, aniline, and dibutyl phosphite. nih.gov

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Product Distribution (3:4) |

| None | 60 | 4 | 52 | 98:2 |

| Cu(OAc)₂ | 60 | 1.5 | 100 | 10:90 |

| CuCl | 60 | 1.5 | 100 | 2:98 |

| CuBr | 60 | 1.5 | 100 | 4:96 |

| CuI | 60 | 1.5 | 100 | 10:90 |

| Product 3 is the linear adduct, and Product 4 is the cyclized 1,2-dihydroisoquinoline (B1215523) derivative. |

Rhodium-Catalyzed Processes (e.g., carbonylation, C-H activation)

Rhodium catalysts are particularly effective in mediating C-H activation and carbonylation reactions. While specific applications to this compound are emerging, studies on benzaldehydes and related aryl systems demonstrate the significant potential of rhodium in functionalizing this substrate.

Carbonylation: Rhodium-catalyzed reductive carbonylation of aryl iodides to produce arylaldehydes using syngas (CO/H₂) has been well-established. beilstein-journals.orgnih.gov This process typically involves a Rh(I) active species that undergoes oxidative addition to the aryl iodide, followed by CO insertion and subsequent hydrogenolysis. beilstein-journals.org While this reaction produces benzaldehydes, related oxidative carbonylation processes starting from benzamides suggest that rhodium can catalyze the insertion of CO into C-H bonds. rsc.org An analogous intramolecular reaction with this compound could potentially lead to cyclic ketones through a carbonylative cyclization pathway.

C-H Activation: Rhodium(III) catalysts are highly efficient for the chelation-assisted C-H activation of sp² C-H bonds. snnu.edu.cn The aldehyde group, although weakly coordinating, can direct the rhodium catalyst to the ortho C-H bond, enabling its functionalization. nih.gov For instance, a rhodium-catalyzed conjugate addition of the ortho C-H bonds of various benzaldehydes to maleimides has been developed, proceeding without the need for a transient directing group. nih.gov

Furthermore, rhodium(III) catalysts have been used for the C-H activation of the formyl group in benzaldehydes for the synthesis of ynones. snnu.edu.cn This involves the conversion of the typically electrophilic aldehyde group into a nucleophilic metal–formyl species. snnu.edu.cn A proposed catalytic cycle involves the cyclometalation of a directing group-containing benzaldehyde (B42025) to form a rhodacyclic intermediate, which then reacts with an alkynylating agent. snnu.edu.cn

The following table presents selected results from a study on the rhodium-catalyzed ortho-alkylation of benzaldehydes with N-phenylmaleimide. nih.gov

| Benzaldehyde Substituent | Catalyst System | Yield (%) |

| H | [RhCpCl₂]₂, AgSbF₆ | 82 |

| 4-Me | [RhCpCl₂]₂, AgSbF₆ | 85 |

| 4-OMe | [RhCpCl₂]₂, AgSbF₆ | 90 |

| 4-F | [RhCpCl₂]₂, AgSbF₆ | 78 |

| 2-MeO | [RhCp*Cl₂]₂, AgSbF₆ | 87 |

These findings highlight the capability of rhodium catalysts to activate both the aromatic and formyl C-H bonds of benzaldehydes, suggesting multiple avenues for the selective functionalization of this compound.

Gold(I)-Catalyzed Cyclizations

Gold(I) catalysts, known for their strong carbophilicity, are exceptionally effective in activating alkyne moieties towards nucleophilic attack, leading to a plethora of cyclization reactions. The presence of the ortho-aldehyde group in this compound provides an internal nucleophile, making it an ideal substrate for gold-catalyzed intramolecular cyclizations.

Homogeneous cationic gold(I) catalysis is a preferred method for activating alkynes in cyclization reactions. rsc.org For example, gold(I)-NHC (N-heterocyclic carbene) complexes have been used to catalyze the migratory cyclization of 2-alkynylaryl ethers to produce benzofurans. rsc.org This demonstrates the general principle of gold-catalyzed activation of an ortho-ethynyl group followed by intramolecular attack of a heteroatom nucleophile.

In the case of this compound, the carbonyl oxygen can act as the intramolecular nucleophile. The proposed mechanism involves the coordination of the gold(I) catalyst to the alkyne, which enhances its electrophilicity. This is followed by a 6-endo-dig cyclization, where the aldehyde oxygen attacks the activated alkyne. The resulting intermediate can then undergo further transformations, such as protonolysis or rearrangement, to yield various heterocyclic products like isochromenones or related structures.

The efficiency of these cyclizations is often high, proceeding under mild conditions with low catalyst loadings. The versatility of this approach allows for the synthesis of a wide range of fused heterocyclic systems, making gold(I)-catalyzed cyclization a powerful tool in the synthetic chemist's arsenal (B13267) for the transformation of this compound and its derivatives. beilstein-journals.org

Silver-Catalyzed Transformations

Silver catalysts, particularly silver(I) salts, are effective Lewis acids that can activate alkynes, promoting various organic transformations. For this compound, silver catalysis has been successfully employed in cascade cyclization reactions, leading to the formation of complex polycyclic systems.

A notable example is the silver(I)-catalyzed cascade cyclization of 2-alkynylbenzaldehydes with amino-NH-1,2,3-triazoles. mdpi.comnih.gov This reaction, catalyzed by AgNO₃, results in the synthesis of isoquinoline (B145761) and quinazoline (B50416) fused 1,2,3-triazoles through the formation of three new C-N bonds in a single operation. mdpi.comnih.gov The reaction proceeds in good to excellent yields and is tolerant of a range of functional groups on both reaction partners. mdpi.com

A plausible mechanism for this transformation begins with the condensation of the 2-alkynylbenzaldehyde with the amino-triazole to form an imine intermediate. The silver(I) catalyst then coordinates to the alkyne, activating it for intramolecular nucleophilic attack. The reaction proceeds through a series of amination and cyclization steps to build the pentacyclic fused triazole skeleton. mdpi.com

The table below shows the substrate scope for the silver-catalyzed cascade cyclization of various 2-alkynylbenzaldehydes with 2-(1H-1,2,3-triazol-5-yl)aniline. mdpi.com

| R group on alkyne of 2-alkynylbenzaldehyde | Product Yield (%) |

| Phenyl | 95 |

| 4-Methylphenyl | 96 |

| 4-Methoxyphenyl | 92 |

| 4-Fluorophenyl | 93 |

| 4-Chlorophenyl | 94 |

| 2-Thienyl | 89 |

This silver-catalyzed methodology provides an efficient and atom-economical route to novel, complex heterocyclic compounds starting from readily available 2-ethynylbenzaldehydes, showcasing the synthetic utility of silver in mediating cascade reactions. rsc.org

Osmium-Catalyzed Reactions and Substituent Effects

Osmium complexes are emerging as powerful catalysts for a variety of organic transformations, although their application to substrates like this compound is less explored compared to other transition metals. mdpi.com Nevertheless, related reactions suggest potential applications in areas such as annulation.

Osmium-Catalyzed Reactions: Arene-osmium(II) complexes have shown catalytic activity in [4+2] annulation reactions. For instance, the reaction of N-methoxybenzamides with alkynes can be catalyzed by osmium complexes, proceeding through an Os(II)-Os(IV)-Os(II) pathway. mdpi.com This suggests that the ethynyl (B1212043) group of this compound could potentially participate in osmium-catalyzed cycloaddition reactions with suitable partners. Osmium catalysts are also known to be active in hydrogenation and transfer hydrogenation reactions of aldehydes and ketones, indicating a potential for the selective reduction of the aldehyde functionality in this compound. mdpi.com

Substituent Effects: While specific studies on substituent effects in osmium-catalyzed reactions of this compound are not readily available, general principles of electronic and steric effects can be inferred from other catalytic systems. The electronic nature of substituents on the benzaldehyde ring would be expected to influence the catalytic cycle. Electron-donating groups generally increase the electron density of the aromatic ring and the aldehyde, which can affect the coordination to the metal center and the rates of oxidative addition or C-H activation steps. Conversely, electron-withdrawing groups decrease electron density and can influence the electrophilicity of the reacting centers.

In other transition metal-catalyzed reactions of benzaldehyde derivatives, it has been observed that:

Electron-donating groups (e.g., -OMe, -Me) on the aromatic ring can sometimes increase the rate of reaction by making the substrate more electron-rich and thus more reactive towards electrophilic metal centers. d-nb.info

Electron-withdrawing groups (e.g., -F, -Cl) can have varied effects. In some cases, they can slow down reactions, while in others, they may be necessary for certain transformations. d-nb.info

Steric effects from ortho-substituents can play a crucial role, potentially hindering or, in some cases, promoting a reaction by favoring a specific conformation for catalysis.

These general principles of substituent effects are likely to be applicable to osmium-catalyzed transformations of substituted 2-ethynylbenzaldehydes and are important considerations in the design and optimization of such reactions.

Metal-Free Catalysis and Green Chemistry Approaches in this compound Transformations

The development of synthetic methodologies that align with the principles of green chemistry is a significant focus in modern organic synthesis. For transformations involving this compound, this has led to the exploration of metal-free catalytic systems and reaction conditions that minimize waste, energy consumption, and the use of hazardous substances. These approaches not only offer environmental benefits but can also provide alternative selectivities and simplified purification procedures compared to traditional metal-catalyzed reactions.

Catalyst-Free Ambient Temperature Reactions

A notable advancement in green chemistry is the development of reactions that proceed under ambient temperature without the need for a catalyst. An efficient and environmentally benign route for the synthesis of benzimidazo[2,1-a]isoquinolines has been achieved through the reaction of this compound and its derivatives with ortho-phenylenediamines. mdpi.comresearchgate.netnih.gov This method is distinguished by its operational simplicity, atom economy, and convenient, room-temperature conditions, providing access to a diverse range of substituted isoquinoline-fused benzimidazoles. mdpi.comnih.gov

The reaction proceeds in ethanol (B145695) and is believed to occur through three primary steps: imine formation, cyclization, and subsequent aromatization. mdpi.comresearchgate.net Initial investigations explored the use of a montmorillonite (B579905) K-10 solid acid catalyst, but it was discovered that the reaction proceeds efficiently even in the absence of any catalyst. researchgate.net Almost quantitative yields of the desired tetracyclic product were achieved at ambient temperature after just two hours. researchgate.net This catalyst-free approach tolerates a variety of substituents on the ortho-phenylenediamine ring, including both electron-donating and electron-withdrawing groups, demonstrating its broad applicability.

Table 1: Catalyst-Free Reaction of this compound with Substituted o-Phenylenediamines

| Entry | o-Phenylenediamine Substituent | Product | Yield (%) |

| 1 | H | Benzimidazo[2,1-a]isoquinoline (B1203507) | 98 |

| 2 | 4,5-Dimethyl | 2,3-Dimethylbenzimidazo[2,1-a]isoquinoline | 95 |

| 3 | 4-Nitro | 2-Nitrobenzimidazo[2,1-a]isoquinoline | 92 |

| 4 | 4-Chloro | 2-Chlorobenzimidazo[2,1-a]isoquinoline | 96 |

Solvent-Free Oxidative Annulation

In another significant green chemistry approach, a metal- and solvent-free oxidative [4 + 2]/[3 + 2] annulation of 2-ethynylbenzaldehydes with terminal arylalkenes has been developed. nih.govnih.gov This method utilizes di-tert-butyl peroxide (DTBP) as the mediator to synthesize a range of benzo[a]fluoren-5-ones. The reaction is initiated by the oxidative cleavage of the aldehyde C(sp²)–H bond, generating an acyl C(sp²)-centered radical. nih.gov This process is characterized by its high step-economy and simple operational procedure. nih.gov

The reaction conditions were optimized using 2-(phenylethynyl)benzaldehyde (B1589314) and α-methylstyrene as model substrates. nih.gov It was found that the reaction could be successfully performed under solvent-free conditions, yielding the desired product in a satisfactory yield. nih.gov The scope of the reaction is broad, accommodating various substituents on both the this compound and the arylalkene partner. For instance, electron-donating (like OMe) and electron-withdrawing (like Cl or CF₃) groups on the aryl aldehyde moiety are well-tolerated. nih.gov The reaction's mechanism is supported by experiments involving radical inhibitors such as TEMPO, which fully suppress the annulation. nih.gov

Table 2: Solvent-Free Oxidative Annulation of 2-Ethynylbenzaldehydes with Arylalkenes

| This compound Derivative | Arylalkene | Product | Yield (%) |

| 2-(Phenylethynyl)benzaldehyde | α-Methylstyrene | 6-Methyl-11-phenylbenzo[a]fluoren-5-one | 72 |

| 2-(p-Tolylethynyl)benzaldehyde | α-Methylstyrene | 6-Methyl-11-(p-tolyl)benzo[a]fluoren-5-one | 75 |

| 2-(4-Methoxyphenylethynyl)benzaldehyde | α-Methylstyrene | 11-(4-Methoxyphenyl)-6-methylbenzo[a]fluoren-5-one | 81 |

| 2-(Phenylethynyl)benzaldehyde | α-Propylstyrene | 6-Propyl-11-phenylbenzo[a]fluoren-5-one | 60 |

| 2-(Phenylethynyl)benzaldehyde | 1,1'-Diphenylethylene | 6,11-Diphenylbenzo[a]fluoren-5-one | 63 |

Organocatalytic Systems (e.g., amyloid-driven amine modification)

Information on the specific use of amyloid-driven organocatalytic systems for the amine modification of this compound is not available in the searched literature. Research into catalytic amyloids has explored their activity in various other reactions, such as aldol (B89426) reactions and ester hydrolysis, but a direct application to amine modification of this particular compound has not been documented.

Synthetic Applications of 2 Ethynylbenzaldehyde As a Building Block for Complex Heterocyclic Compounds

Synthesis of Diverse Isoquinoline (B145761) Derivatives

The isoquinoline core is a privileged scaffold in medicinal chemistry and natural product synthesis. 2-Ethynylbenzaldehyde provides a direct and flexible entry to this important class of N-heterocycles.

Direct Synthesis of Isoquinolines and Substituted Analogues

The reaction of this compound with primary amines is a fundamental approach to constructing the isoquinoline skeleton. This transformation typically proceeds through the initial formation of an imine intermediate, followed by an intramolecular cyclization involving the alkyne moiety.

A notable method involves a silver triflate-catalyzed reaction between this compound and 2-isocyanoacetate, which proceeds efficiently under mild, aerobic conditions to furnish isoquinolines organic-chemistry.org. Furthermore, multicomponent reactions offer a streamlined approach. The three-component reaction of 2-alkynylbenzaldehydes, an amine, and a nucleophile, such as dimethylphosphonate, can be catalyzed by Lewis acids to produce substituted 1,2-dihydroisoquinolines.

| Reactants | Catalyst/Reagent | Product Type | Ref. |

| This compound, 2-Isocyanoacetate | Silver Triflate | Isoquinoline | organic-chemistry.org |

| 2-Alkynylbenzaldehyde, Amine, Dimethylphosphonate | Lewis Acid | 1,2-Dihydroisoquinolin-1-ylphosphonate |

Formation of Isoquinoline N-Oxides and their Transformations

Isoquinoline N-oxides are valuable synthetic intermediates that can be further functionalized. A highly efficient method for accessing these compounds involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives, which can be prepared from this compound. This reaction can be performed under simple and mild conditions in water, avoiding the need for organic solvents, ligands, or other additives.

Another powerful technique is the hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes. Using phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant, o-vinylaryl ketoximes (derived from their corresponding aldehydes) undergo cyclization to yield polysubstituted isoquinoline N-oxides in moderate to excellent yields. This method is notable for its tolerance of various alkyl and aryl substitutions on the ketoxime substrate.

The resulting N-oxides can serve as precursors for further transformations. For instance, they can undergo deoxygenation to yield the parent isoquinoline or participate in reactions like C2-heteroarylation, where the N-oxide function facilitates substitution at the C2 position of the isoquinoline ring.

| Precursor | Reagent/Catalyst | Product | Yield |

| (E)-2-Alkynylaryl Oxime | Cu(I) | Isoquinoline N-Oxide | Good |

| o-Vinylaryl Ketoxime | PIFA | Substituted Isoquinoline N-Oxide | 83-95% |

Synthesis of Fused Benzimidazo[2,1-a]isoquinolines

The fusion of benzimidazole (B57391) and isoquinoline rings creates the pharmacologically relevant benzimidazo[2,1-a]isoquinoline (B1203507) scaffold. This compound serves as a key precursor in an efficient and environmentally benign route to these compounds. The synthesis involves the reaction of this compound with variously substituted ortho-phenylenediamines.

This transformation proceeds via an alkyne hydroamination pathway and can be carried out in ethanol (B145695) at ambient temperature without the need for a catalyst nih.gov. The process is characterized by its operational simplicity and efficiency. In some synthetic designs, this compound is generated in situ from a trimethylsilyl-protected precursor in the presence of tetrabutylammonium (B224687) acetate (B1210297), followed by a palladium(II) acetate-catalyzed cyclization process to yield the target fused heterocycle organic-chemistry.org.

| This compound Reactant | Amine Reactant | Conditions | Product | Ref. |

| This compound | Substituted o-phenylenediamine | Ethanol, Ambient Temp. | Benzimidazo[2,1-a]isoquinoline | nih.gov |

| Trimethysilyl-protected this compound | o-phenylenediamine | Bu₄NOAc, Pd(OAc)₂ | Benzimidazo[2,1-a]isoquinoline | organic-chemistry.org |

Access to Isoquinolin-1(2H)-ones

While this compound is a versatile precursor for isoquinolines and related fused systems, its direct application for the synthesis of isoquinolin-1(2H)-ones is not extensively documented in the surveyed chemical literature. The synthesis of the isoquinolin-1(2H)-one (or isocarbostyril) core typically proceeds through alternative pathways, such as the cyclization of 2-vinylbenzamides, C-H activation of benzamides followed by annulation with alkynes, or the hydrolysis and cyclization of 2-halobenzonitriles after a Suzuki cross-coupling reaction organic-chemistry.orgresearchgate.net. These methods rely on different functional group arrangements than those present in this compound.

Construction of Fused Perimidine Scaffolds

Perimidines are tricyclic aromatic heterocycles derived from 1,8-diaminonaphthalene. The reaction of this compound with this diamine provides a pathway to complex, fused polycyclic aromatic systems.

Dihydroisoquinolino[2,1-a]perimidines and Quinolizino[3,4,5,6-kla]perimidines

A notable application of a this compound derivative is in the synthesis of heptacyclic quinolizino[3,4,5,6-kla]perimidines. A domino protocol developed by Feng et al. utilizes a copper(II) acetate-catalyzed aerobic oxidative dehydrogenation coupling and tricyclization of 1,8-naphthalenediamine (NDA) with 2-(phenylethynyl)-benzaldehyde nih.gov. This powerful reaction forms four new bonds and three new rings in a single operation, affording the complex fused perimidine scaffold in moderate yields nih.gov. The reaction conditions were optimized by screening various oxidants, bases, and solvents nih.gov.

The synthesis of dihydroisoquinolino[2,1-a]perimidines directly from this compound is less commonly reported. The general synthesis of 2,3-dihydro-1H-perimidines typically involves the straightforward condensation of NDA with various aldehydes, often facilitated by an acid catalyst, a metal catalyst, or under catalyst-free conditions nih.gov.

| This compound Derivative | Amine Reactant | Catalyst/Conditions | Product | Ref. |

| 2-(Phenylethynyl)-benzaldehyde | 1,8-Naphthalenediamine | Cu(OAc)₂, Aerobic | Quinolizino[3,4,5,6-kla]perimidine | nih.gov |

Development of Indolizine (B1195054) and Related Fused Nitrogen-Containing Heterocycles

The synthesis of indolizine and its fused derivatives is of significant interest in medicinal and materials chemistry. This compound serves as a key precursor in constructing the complex architectures characteristic of certain bioactive alkaloids, particularly those within the rosettacin (B1262365) and aromathecin families, which feature a benz dnu.dp.uamdpi.comindolizino[1,2-b]quinolin-11(13H)-one core.

Synthetic Routes to Rosettacin and Aromathecin Family Compounds

A pivotal strategy for the synthesis of rosettacin and related compounds in the aromathecin family involves the construction of a key isoquinolone intermediate, which forms the DE-ring system of the final pentacyclic structure. This approach leverages this compound as a crucial building block.

The synthesis commences with a palladium-catalyzed Sonogashira coupling reaction between a suitably substituted 2-iodoquinoline (B1585599) and this compound. This reaction, typically carried out in the presence of a copper(I) co-catalyst (CuI), a palladium complex such as bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂), and a base like triethylamine (B128534) (Et₃N), efficiently joins the two heterocyclic precursors to form a 2-(quinolin-2-ylethynyl)benzaldehyde derivative. Yields for this coupling step are generally good to excellent. For instance, the reaction of specific 2-iodoquinolines with this compound has been reported to provide the corresponding 2-alkynylbenzaldehydes in yields ranging from 44% to 87%. nih.gov

The resulting 2-alkynylbenzaldehyde is then converted into its corresponding oxime by treatment with hydroxylamine. This step proceeds smoothly, affording the 2-alkynylbenzaldehyde oxime in high yields, such as 81% and 86% in specific examples. nih.gov This oxime is a critical precursor for the subsequent thermal cyclization to form an isoquinoline N-oxide, which then undergoes a Reissert–Henze-type reaction to furnish the desired isoquinolone core, a key component of the aromathecin skeleton. organic-chemistry.org

A summary of representative yields for the initial steps in the synthesis of aromathecin precursors using this compound is provided below.

| Starting 2-Iodoquinoline | Product (2-Alkynylbenzaldehyde) | Yield | Product (2-Alkynylbenzaldehyde Oxime) | Yield |

| 2-Iodo-3-methylquinoline | 2-((3-Methylquinolin-2-yl)ethynyl)benzaldehyde | 71% | 2-((3-Methylquinolin-2-yl)ethynyl)benzaldehyde Oxime | 53% |

| Methyl 2-iodoquinoline-3-carboxylate | Methyl 2-((2-formylphenyl)ethynyl)quinoline-3-carboxylate | 44% | Methyl 2-((2-(hydroxyimino)methyl)phenyl)ethynyl)quinoline-3-carboxylate | 68% |

| 2-Iodo-3-(methoxymethyl)quinoline | 2-((3-(Methoxymethyl)quinolin-2-yl)ethynyl)benzaldehyde | 84% | 2-((3-(Methoxymethyl)quinolin-2-yl)ethynyl)benzaldehyde Oxime | 86% |

Synthesis of Other Key Heterocyclic and Polycyclic Systems

Quinazolinone Analogues

The synthesis of quinazolinone analogues directly from this compound is not a prominently featured pathway in the surveyed chemical literature. The most common and well-established methods for constructing the quinazolinone core typically involve the cyclocondensation of 2-aminobenzamide (B116534) with various aldehydes or ketones. nih.gov Other significant routes start from anthranilic acid derivatives or isatoic anhydride (B1165640). These methods rely on precursors that already contain the necessary aniline (B41778) or anthranilamide framework, which this compound lacks.

Tricyclic Lactones

This compound and its derivatives are valuable precursors for the synthesis of tricyclic lactones, specifically those containing an indeno[2,1-c]pyran-3-one framework. A highly regioselective and divergent approach utilizes the Erlenmeyer–Plöchl azlactone reaction. organic-chemistry.org

In this method, an o-(2-acyl-1-ethynyl)benzaldehyde, such as this compound itself, is reacted with an N-acylglycine like hippuric acid in the presence of sodium acetate (NaOAc) and acetic anhydride (Ac₂O). The reaction proceeds through the formation of an intermediate oxazolone. This is followed by a series of cascade cyclizations, ultimately leading to the formation of two new C–C bonds and two C–O bonds to construct the indeno[2,1-c]pyran-3-one system. nih.gov This cascade process demonstrates the utility of the dual reactivity of the aldehyde and ethynyl (B1212043) groups in this compound for building complex polycyclic systems in a single operation. organic-chemistry.org

Benzo[a]fluoren-5-ones via Oxidative Annulation

A practical and direct method for synthesizing benzo[a]fluoren-5-ones involves the oxidative [4+2]/[3+2] annulation of 2-ethynylbenzaldehydes with terminal arylalkenes. organic-chemistry.org This reaction is mediated by di-tert-butyl peroxide (DTBP) and proceeds under metal- and solvent-free conditions, offering high step-economy.

The mechanism is initiated by the generation of an acyl C(sp²)-centered radical from the oxidative cleavage of the aldehyde's C(sp²)–H bond. This radical species then engages with the arylalkene in a cascade annulation process to selectively assemble the benzo[a]fluoren-5-one scaffold. The reaction demonstrates good tolerance for various functional groups on both the this compound and the arylalkene partner.

The scope of the reaction with 2-(phenylethynyl)benzaldehyde (B1589314) is illustrated in the table below.

| Arylalkene | Product | Yield |

| α-Methylstyrene | 11-Methyl-7-phenylbenzo[a]fluoren-5-one | 72% |

| α-Propylstyrene | 11-Propyl-7-phenylbenzo[a]fluoren-5-one | 60% |

| 1,1'-Diphenylethylene | 7,11-Diphenylbenzo[a]fluoren-5-one | 63% |

| 1-Methyl-4-(prop-1-en-2-yl)benzene | 11-Methyl-2-p-tolyl-7-phenylbenzo[a]fluoren-5-one | 64% |

| 1-Chloro-4-(prop-1-en-2-yl)benzene | 2-(4-Chlorophenyl)-11-methyl-7-phenylbenzo[a]fluoren-5-one | 58% |

Indole- and Quinoxaline-Fused Scaffolds

This compound is a versatile substrate for creating fused heterocyclic systems incorporating indole (B1671886) and quinoxaline-related structures. One notable method is an iron(II)-mediated oxidative radical cascade cyclization. This approach utilizes readily available 2-ethynylbenzaldehydes as radical precursors and aryl isonitriles as radical acceptors. The reaction, which employs an eco-friendly iron catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant, allows for the synthesis of quinoline-based π-extended polyheterocyclic compounds. When indole-based carbaldehydes are used as the starting material, the method yields quinolines that are π-conjugated with an additional indole moiety in a single sequence. nih.gov

Furthermore, a catalyst-free approach enables the synthesis of isoquinoline-fused benzimidazoles, another important class of fused nitrogen-containing heterocycles. This reaction involves the coupling of this compound with ortho-phenylenediamines. The process occurs efficiently in ethanol at room temperature, representing a green synthetic route with high yields and minimal environmental impact. nih.gov

Formation of 3H-2,3-Benzodiazepine Systems

The reaction of this compound with hydrazides provides a pathway to nitrogen-containing heterocyclic systems. Specifically, the base-catalyzed cyclization of sulphonyl- and acyl-hydrazones derived from this compound has been investigated as a route toward isoquinoline N-imines. The proposed mechanism for this transformation suggests the transient formation of a 3H-2,3-benzodiazepine intermediate.

The reaction is initiated by the formation of the hydrazone from this compound and a suitable hydrazide (e.g., a sulphonylhydrazide or an acylhydrazide). In the presence of a base, the hydrazone is deprotonated to form an anion. This anion can then undergo an intramolecular nucleophilic attack on the triple bond of the ethynyl group. This cyclization can proceed via two potential pathways:

Pathway A: The anionic nitrogen atom attacks the alkyne, leading to the formation of a seven-membered ring, which is an unstable 3H-2,3-benzodiazepine. This intermediate then rapidly rearranges to the more stable isoquinoline N-imine.

Pathway B: The neutral imine nitrogen atom attacks the alkyne directly, leading to the formation of the isoquinoline system without the formation of a distinct benzodiazepine (B76468) intermediate.

While the 3H-2,3-benzodiazepine is proposed as an unstable intermediate in this reaction, this methodology highlights the potential of this compound derivatives to access this heterocyclic system, which can then rearrange to other valuable nitrogen-containing heterocycles.

Table 1: Cyclization of this compound Hydrazones

| Entry | Hydrazone Derivative | Base | Product | Proposed Intermediate |

|---|---|---|---|---|

| 1 | Sulphonylhydrazone | Base | Isoquinoline N-imine | 3H-2,3-Benzodiazepine |

Imidazole (B134444) Derivatives through Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. This compound is a valuable component in such reactions due to its dual reactivity. While the specific multi-component reaction leading to imidazole derivatives as cited in the initial request could not be definitively located in the searched literature, the general utility of this compound in MCRs for synthesizing nitrogen-containing heterocycles is well-documented.

For instance, a copper(I) iodide-catalyzed five-component reaction involving this compound, paraformaldehyde, diisopropylamine (B44863), and tert-butylamine (B42293) has been reported. This particular reaction yields a 2-aminomethylisoquinoline derivative. Although this example does not produce an imidazole, it demonstrates the principle of using this compound in a multi-component setting to build complex heterocyclic structures. The aldehyde group participates in the initial formation of an imine, while the ethynyl group is involved in a subsequent cyclization step. A hypothetical MCR for the synthesis of an imidazole derivative could involve the reaction of this compound, an amine, and an isocyanide, which are common components in imidazole syntheses.

Table 2: Components of a Hypothetical Imidazole-forming Multi-Component Reaction

| Component | Role in Reaction |

|---|---|

| This compound | Provides the aldehyde for imine formation and the alkyne for cyclization. |

| Amine | Reacts with the aldehyde to form an imine intermediate. |

Applications in Chemical Biology and Medicinal Chemistry

Targeted Peptide and Protein Modification Strategies

The selective modification of peptides and proteins is crucial for producing well-defined bioconjugates used in research, diagnostics, and therapeutics. dntb.gov.ua 2-Ethynylbenzaldehyde and its derivatives have emerged as valuable reagents for achieving site-specific modifications, particularly at the N-terminus of proteins. dntb.gov.uanih.gov

Researchers have developed methods for the N-terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes (2-EBAs). dntb.gov.uanih.gov This strategy offers a way to achieve single-site modification, which is a significant goal in creating homogenous bioconjugates. dntb.gov.ua The reaction's selectivity for the N-terminal α-amino group over the ε-amino group of lysine (B10760008) residues is attributed to the lower pKa of the N-terminal amine (around 6-8) compared to the lysine side chain (around 10). nih.gov By controlling the pH of the reaction medium, typically in slightly acidic phosphate-buffered saline (pH 6.5-7.4), the N-terminal amine can be preferentially targeted. dntb.gov.uaresearchgate.netmdpi.com

Studies have shown that using 2-EBA derivatives with electron-donating substituents can lead to excellent N-terminal selectivity, in some cases exceeding a 99:1 ratio of N-terminal to lysine modification. dntb.gov.uanih.gov This high selectivity has been demonstrated on a variety of peptides and proteins, including lysozyme (B549824), ribonuclease A, and a therapeutic arginase mutant. dntb.gov.uanih.gov Furthermore, these modifications have been shown to be compatible with subsequent bioorthogonal reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting the functional group compatibility of the resulting bioconjugate. dntb.gov.uanih.gov Importantly, the modification of a therapeutic enzyme with a 2-EBA derivative did not significantly alter its enzymatic activity or cytotoxic effects. dntb.gov.uanih.gov

Table 1: N-Terminal Modification Selectivity with this compound Derivatives

| Protein/Peptide | 2-EBA Derivative | N-Terminal Selectivity | Reference |

|---|---|---|---|

| Peptide Library (XSKFR) | 2-ethynyl-4-hydroxy-5-methoxybenzaldehyde | >99:1 | dntb.gov.uanih.gov |

| Lysozyme | Alkyne- and fluorescein-linked 2-EBAs | High | dntb.gov.uanih.gov |

| Ribonuclease A | Alkyne- and fluorescein-linked 2-EBAs | High | dntb.gov.uanih.gov |

| BCArg mutant | 2-ethynyl-5-methoxybenzaldehyde | High | dntb.gov.uanih.gov |

The reaction between this compound and the N-terminal amine of a peptide or protein proceeds through the formation of a stable isoquinolinium salt. mdpi.comnih.govpolyu.edu.hk The process begins with the condensation of the aldehyde group of 2-EBA with the primary amine of the N-terminus to form a 2-ethynylbenzaldimine intermediate. nih.govresearchgate.net This is followed by an intramolecular 6-endo-dig cyclization, where the imine nitrogen attacks the ortho-alkyne. nih.govmdpi.com This cyclization results in the formation of a positively charged isoquinolinium heterocycle, which constitutes the stable covalent linkage between the 2-EBA derivative and the protein. researchgate.netnih.gov This metal-free reaction in aqueous media represents a novel application of isoquinolinium salt formation for bioconjugation. nih.gov The stability of the resulting conjugate has been reported to be superior to those formed by other N-terminal modification reagents like 2-pyridinecarboxyaldehydes (2-PCAs). rsc.org

Development of Covalent Inhibitors for Biological Targets

The ability of this compound to form irreversible covalent bonds with amine groups has been harnessed in the development of targeted covalent inhibitors (TCIs) for various biological targets, including protein kinases and other proteins implicated in disease. researchgate.netacs.orgnih.gov

Lysine residues, particularly those with lowered pKa values within protein active sites, have become attractive targets for covalent inhibitors. researchgate.net The this compound (EBA) moiety serves as an effective "warhead" for designing such inhibitors. researchgate.netacs.org The strategy involves incorporating the EBA group into a molecule that can selectively bind to the target protein. researchgate.net The reaction mechanism mirrors that of N-terminal modification: the aldehyde forms an imine with the ε-amino group of a lysine residue, followed by an intramolecular cyclization with the ethynyl (B1212043) group to create an irreversible pyridinium (B92312) adduct. researchgate.netrsc.org This approach has been noted for its potential to create inhibitors that are both selective and active within cells. researchgate.netnih.gov

The 2-EBA-based covalent inhibition strategy has been successfully applied to a range of important biological targets. researchgate.netacs.orgnih.gov

Kinase Inhibition: Potent and selective irreversible inhibitors have been developed for ABL kinase by targeting a conserved catalytic lysine. researchgate.netacs.org These inhibitors demonstrated cellular activity, covalently engaging the endogenous ABL kinase in K562 cells with a long residence time and minimal off-targets. researchgate.netacs.orgnih.gov Similarly, EBA-based irreversible inhibitors have been created for Epidermal Growth Factor Receptor (EGFR), another key kinase target in cancer therapy. researchgate.netacs.orgnih.govresearchgate.net

Non-Kinase Targets: The utility of this strategy extends beyond kinases. Irreversible inhibitors have been developed for Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein, by covalently modifying a non-catalytic lysine residue. researchgate.netacs.orgnih.gov Additionally, this approach has been used to target Bromodomain-containing protein 4 (BRD4), an epigenetic reader protein. researchgate.net Chemoproteomic studies using a this compound-based probe successfully identified numerous ligandable lysines in bromodomains within live cells. researchgate.netresearchgate.net This led to the generation of irreversible BRD4 inhibitors that covalently bind to a lysine residue (K91) near the acetylated lysine binding pocket, demonstrating high selectivity and prolonged anticancer effects. researchgate.netresearchgate.net

Table 2: Examples of Biological Targets for this compound-Based Covalent Inhibitors

| Target Protein | Type | Targeted Residue | Reference |

|---|---|---|---|

| ABL kinase | Kinase | Catalytic Lysine | researchgate.netacs.orgnih.gov |

| EGFR | Kinase | Catalytic Lysine | researchgate.netacs.orgnih.govresearchgate.net |

| Mcl-1 | Non-Kinase (Anti-apoptotic) | Non-catalytic Lysine | researchgate.netacs.orgnih.gov |

| BRD4 | Non-Kinase (Epigenetic Reader) | Lysine (K91) | researchgate.netresearchgate.net |

Amine Activation and Modification in Biologically Relevant Aqueous Environments

A significant challenge in chemical biology is performing nucleophilic reactions with amines in acidic to neutral aqueous buffers, as the amine group is predominantly protonated and thus non-nucleophilic. nih.gov Recent research has shown that this compound can participate in a unique catalytic system that promotes amine modifications under these very conditions. nih.gov

In a system termed "catalysis driven by amyloid–substrate complex (CASL)," alkyl amines attached to amyloid-binding molecules were shown to be activated upon binding to an amyloid catalyst. nih.gov This activation, which involves deprotonation of the ammonium (B1175870) ion in close proximity to the catalyst, enables the amine to undergo nucleophilic reactions in acidic buffer. nih.gov One of the successful modifications demonstrated in this system was the reaction with this compound to form an N-alkylated isoquinolinium salt. nih.gov This finding highlights the potential to expand the scope of nucleophilic amine transformations in biologically relevant aqueous environments, where such reactions would typically be inefficient. nih.gov

Structure Reactivity Relationships and Substituent Effects in 2 Ethynylbenzaldehyde Chemistry

Impact of Electronic Effects on Reaction Kinetics and Selectivity

The electronic nature of substituents on the 2-ethynylbenzaldehyde framework significantly influences the kinetics and selectivity of its reactions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the reacting centers—the aldehyde and the alkyne—thereby affecting their susceptibility to nucleophilic or electrophilic attack.

Research on the N-terminal selective modification of peptides highlights the profound impact of substituents. nih.gov In these reactions, this compound derivatives react with the N-terminal α-amino group of a peptide to form an imine, which then undergoes intramolecular cyclization to yield a stable isoquinolinium conjugate. The efficiency and selectivity of this process are highly dependent on the electronic properties of substituents on the benzaldehyde (B42025) ring.

For instance, placing electron-donating groups, such as a methoxy (B1213986) group (-OCH3), at the 4- or 5-position of the this compound ring leads to excellent N-terminal selectivity (up to >99:1). nih.gov Conversely, the presence of strongly electron-withdrawing groups, like a trifluoromethyl group (-CF3), at the same positions results in lower conversions (65-72%) and reduced N-terminal selectivity (93:7 to 95:5). nih.gov This suggests that increased electron density on the aromatic ring facilitates the desired reaction pathway.

Table 1: Effect of Substituents on N-Terminal Peptide Modification with this compound (2-EBA) Derivatives

| 2-EBA Derivative (Substituent) | Position | Conversion (%) | N-terminal Selectivity |

|---|---|---|---|

| 5-Methoxy (5-MeO) | 5 | >95 | >99:1 |

| 4-Methoxy (4-MeO) | 4 | >95 | >99:1 |

| 5-Trifluoromethyl (5-CF3) | 5 | 65 | 95:5 |

| 4-Trifluoromethyl (4-CF3) | 4 | 72 | 93:7 |

Data sourced from a study on N-terminal selective modification of peptides. nih.gov

Similarly, in gold-catalyzed annulation reactions, derivatives of this compound with neutral or electron-donating substituents on the aldehyde component tend to produce higher yields of imidazo[1,2-a]pyridine-fused isoquinolines compared to those bearing electron-withdrawing halides. beilstein-journals.orgd-nb.info

The kinetics of ozone reactions with alkynes are also governed by electronic effects. The second-order rate constant (kO3) for the reaction of ozone with this compound is influenced by the electron-withdrawing nature of the formyl (-CHO) group. acs.orgnih.gov Studies comparing various alkynes show that reactivity increases as the electron-withdrawing strength of the substituent decreases; for example, 3-butyn-1-ol (B147353) (with a -CH2OH group) reacts faster with ozone than 3-butynoic acid (with a -COOH group). acs.orgnih.gov

However, the effect of electronics can be context-dependent. In silver-catalyzed one-pot reactions of 2-alkynylbenzaldoximes, substrates with electron-withdrawing groups provide good yields of the desired 1-alkylated isoquinoline (B145761) derivatives, whereas substrates with electron-donating groups on the aromatic ring fail to produce the product. beilstein-journals.org

Influence of Steric Effects on Reaction Outcomes

Steric hindrance can play a significant role in the reactions of this compound, although its influence is often considered in tandem with electronic effects. The accessibility of the aldehyde and ethynyl (B1212043) functional groups to incoming reagents is a key determinant of the reaction's success and pathway.

In contrast, some reactions show a more pronounced sensitivity to steric bulk. During the organocatalyzed benzoin-type-lactonization-aldol (BLA) reaction, the use of the highly sterically hindered aldehyde, chloral, in place of other reactants provided evidence for significant steric repulsions occurring in the reaction's transition state. researchgate.net Generally, for reactions like ozonation, inductive effects are considered the main influence on the reactivity of alkynes such as this compound, with steric effects being more prominent in reactions involving cyclic olefins. acs.org

Modulation of Cyclization Pathways by Substituents

Substituents are a powerful tool for directing the cyclization of this compound and its derivatives, leading to a diverse array of heterocyclic structures. The choice of substituent can dictate the regioselectivity and the type of ring system formed, often by favoring one cyclization mode over another (e.g., exo- vs. endo-cyclization).

The fundamental structure of this compound, with a terminal alkyne positioned ortho to the aldehyde, is itself a critical modulator of cyclization. This specific arrangement is essential for the 6-endo-dig cyclization that leads to the formation of isoquinolinium ions in reactions with primary amines. nih.gov If the alkyne is internal (e.g., substituted with a phenyl group) or moved to the para-position, this cyclization is completely inhibited. nih.gov

The nature of the reacting partner and its substituents can dramatically alter the cyclization pathway. For example, when o-(2-acyl-1-ethynyl)benzaldehydes are reacted with N-acylglycines, the reaction proceeds through a cascade to form indeno[2,1-c]pyran-3-ones. semanticscholar.org However, if free amino acids are used instead under the same conditions, the pathway shifts to a selective 5-exo-dig cyclization, resulting in the formation of 1-oxazolonylisobenzofurans. semanticscholar.org

In radical cascade reactions, substituents on the radical acceptor can determine the final product structure. For instance, the cyclization of an intermediate derived from this compound can lead to either dihydro-1H-cyclopenta[b]quinolines or tautomerize to tetrahydro-1H-cyclopenta[b]quinolines, depending on whether the substituent is an aryl group or an electron-withdrawing group like cyano (-CN). researchgate.net

Furthermore, the electronic character of substituents can create a switch between entirely different mechanistic pathways. In a metal-free tandem annulation of 2-alkynylbenzaldehydes with phenols, the electronic properties of the phenol (B47542) substituent control whether the reaction proceeds via "Mode A" (intermolecular addition followed by intramolecular cyclization) or "Mode B" (involving cyclization, fragmentation, and recyclization) to yield distinct "normal" or "rearranged" 2,3-diarylindenone isomers. bohrium.com

Computational and Theoretical Studies on 2 Ethynylbenzaldehyde Reactions

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids, providing a powerful means to investigate reaction mechanisms. While specific DFT studies exclusively targeting 2-ethynylbenzaldehyde are not extensively documented in publicly available literature, the principles can be inferred from studies on benzaldehyde (B42025) and related aromatic aldehydes.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and characterizing intermediates. For instance, in reactions involving the aldehyde group of this compound, such as nucleophilic additions, DFT can elucidate the step-by-step process. A study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole identified three key transition states using the B3LYP/6-31+G(d) level of theory. nih.gov The initial step involves a hydrogen transfer and nucleophilic attack, leading to a hemiaminal intermediate. nih.gov Subsequent steps involve internal rearrangement and dehydration to form the final Schiff base product. nih.gov The presence of the ortho-ethynyl group in this compound would electronically influence these steps, a factor that can be precisely modeled using DFT.

Table 1: Illustrative Intermediates in Benzaldehyde Reactions Studied by DFT

| Intermediate | Reaction Type | Computational Method | Key Findings |

| Hemiaminal | Nucleophilic Addition | DFT (B3LYP)/6-31+G(d) | Characterized as a stable intermediate preceding dehydration. nih.gov |

| Oxaphosphetane | Wittig Reaction | DFT (B3LYP/6-31G*) | Identified as a key cyclic intermediate. researchgate.net |

| Zwitterion | Cycloaddition | DFT | Postulated in stepwise cycloaddition pathways. nih.gov |

This table is illustrative and based on reactions of the parent benzaldehyde. The specific energetics and structures would be modulated by the ethynyl (B1212043) group in this compound.

Prediction of Reactivity and Selectivity using Computational Chemistry